molecular formula C15H10Cl4O B3025139 3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone CAS No. 898777-47-4

3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone

Cat. No. B3025139
CAS RN: 898777-47-4
M. Wt: 348 g/mol
InChI Key: HESCLEICGQVXHS-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone” is a complex organic molecule. It contains a propiophenone group attached to a dichlorophenyl group. Propiophenones are often used in the synthesis of pharmaceuticals, and dichlorophenyl groups are common in pesticides and drugs .

Scientific Research Applications

Synthesis and Properties

Synthesis and Spectroscopic Properties : The compound 3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone has been utilized in the synthesis and characterization of various acylthioureas, which are studied for their antipathogenic activity. These derivatives, including those with 3,5-dichlorophenyl substituents, have been found to interact with bacterial cells in both free and adherent states, showing significant anti-pathogenic activity especially on strains known for their biofilm-forming capabilities. This indicates their potential in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Copolymer Synthesis : Electrophilic trisubstituted ethylenes involving ring-disubstituted variants of the compound have been synthesized and characterized. These substances have been used to copolymerize with styrene, resulting in copolymers with high glass transition temperatures indicating decreased chain mobility due to their high dipolar character. This highlights the compound's role in the creation of materials with specific thermal and structural properties (Kim et al., 1999).

Photocrosslinkable Polymers : The compound has been used in synthesizing a series of polymers with photocrosslinking properties. These polymers exhibit enhanced rates of photocrosslinking compared to homopolymers when copolymerized with various substances. Their thermal stability and molecular weights have been determined, indicating their potential in various applications requiring materials with specific crosslinking and thermal properties (Suresh et al., 2016).

Safety and Hazards

Based on a similar compound, 3-(3,5-Dichlorophenyl)propionic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to interact with various targets

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets in a similar manner . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical properties of the compound and the target.

Biochemical Pathways

Compounds with similar structures have been shown to affect various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved.

Pharmacokinetics

Studies on structurally similar compounds suggest that these properties can significantly impact the compound’s bioavailability .

Result of Action

Based on its structural similarity to other compounds, it may have similar effects .

Action Environment

The action, efficacy, and stability of 3-(3,5-Dichlorophenyl)-2’,6’-dichloropropiophenone can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other chemicals, and specific conditions within the body

properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl4O/c16-10-6-9(7-11(17)8-10)4-5-14(20)15-12(18)2-1-3-13(15)19/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESCLEICGQVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644987
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-2',6'-dichloropropiophenone

CAS RN

898777-47-4
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(3,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(3,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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